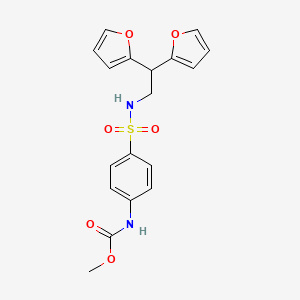

methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a carbamate group (-NHCOO-) and a sulfamoyl group (-SO2NH-), both of which are common in many pharmaceuticals . The compound also contains furan rings, which are oxygen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate and sulfamoyl groups, as well as the furan rings. For instance, furan rings can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carbamate group could increase its polarity .Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel sulfonamide carbamates, including structures akin to methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate, demonstrates significant antimicrobial activity. The creation of these compounds involves treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, leading to hybrids that exhibit potent antibacterial properties. Molecular docking studies further underline the potential of these hybrids in targeting microbial agents, showcasing their applicability in the development of new antimicrobial strategies (Hussein, 2018).

Chemical Transformations and Applications

Research into the chemical transformations of methyl [4-(oxoacetyl)phenyl]carbamate reveals its versatility in synthesizing a variety of organic compounds. The oxidation and subsequent reactions with different reagents lead to the creation of novel pyridazine and quinoxalinyl derivatives. These findings highlight the compound's utility in organic synthesis, paving the way for the development of new materials and pharmaceuticals (Velikorodov & Shustova, 2017).

Novel Catalytic Applications

Investigations into nickel-catalyzed cross-coupling reactions have identified the effective use of carbamates and similar electrophiles in creating complex organic frameworks. This research expands the scope of using carbamate derivatives in synthetic chemistry, offering new pathways for constructing biologically active molecules and enhancing material properties (Leowanawat, Zhang, & Percec, 2012).

Prodrug Development

Carbamate analogues have been synthesized and evaluated as prodrugs, demonstrating significant potential in treating Pneumocystis carinii pneumonia. This research indicates the importance of carbamate structures in the development of therapeutic agents, especially for conditions where conventional treatments are ineffective or resistant (Rahmathullah, Hall, Bender, McCurdy, Tidwell, & Boykin, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYIWADRXQLGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)

![ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2784941.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

![4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2784946.png)

![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)

![N-butyl-2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B2784953.png)